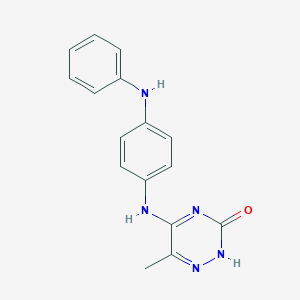
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as AMT, is a potent and selective inhibitor of protein kinase B/Akt. It has been shown to have promising potential in the treatment of cancer and other diseases related to aberrant Akt signaling.
Mécanisme D'action
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one works by inhibiting the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Akt is frequently overactive in cancer cells, leading to uncontrolled growth and resistance to treatment. By inhibiting Akt, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can induce cancer cell death and sensitize cells to other treatments.
Biochemical and physiological effects:
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This can help to slow or stop the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its selectivity for Akt. This allows researchers to specifically target the Akt pathway without affecting other cellular processes. However, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can be difficult to work with due to its low solubility and stability. Additionally, its potency can make it challenging to find the optimal concentration for experiments.
Orientations Futures
There are several potential future directions for research on 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is the development of more potent and selective Akt inhibitors. Additionally, researchers are exploring the use of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in combination with other cancer treatments to enhance their efficacy. Finally, there is interest in studying the effects of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one on other diseases related to Akt signaling, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer treatment and other diseases related to Akt signaling. Its selectivity for Akt makes it an attractive target for research, although its low solubility and stability can pose challenges in lab experiments. With continued research, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one may prove to be a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-anilinoaniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Nom du produit |
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C16H15N5O |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
5-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(19-16(22)21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
Clé InChI |
GEYABZPBGAUMFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canonique |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)
![Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B254074.png)
![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)
![N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)

![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)

![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)